Cas no 91366-06-2 (1-amino-2-methylcyclopropane-1-carboxylic acid)

1-Amino-2-methylcyclopropane-1-carboxylic acid is a cyclopropane-derived non-proteinogenic amino acid characterized by its unique strained ring structure and functional versatility. Its rigid cyclopropane backbone enhances conformational stability, making it valuable in medicinal chemistry for designing peptide mimetics and constrained analogs. The presence of both amino and carboxyl groups allows for further derivatization, facilitating its incorporation into bioactive compounds or chiral auxiliaries. This compound is particularly useful in asymmetric synthesis and as a building block for agrochemical or pharmaceutical applications, where its structural rigidity can improve target binding affinity. Its synthetic utility is further underscored by its potential as a precursor for heterocyclic frameworks.
1-amino-2-methylcyclopropane-1-carboxylic acid structure
91366-06-2 structure
Product name:1-amino-2-methylcyclopropane-1-carboxylic acid
CAS No:91366-06-2
MF:C5H9NO2
MW:115.130461454391
MDL:MFCD24394954
CID:2120522
PubChem ID:13436664

1-amino-2-methylcyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-amino-2-methylcyclopropanecarboxylic acid
    • 1-amino-2-methylcyclopropane-1-carboxylic acid
    • 1-Amino-2-methylcyclopropane-1-carboxylicacid
    • 91366-06-2
    • DA-01086
    • DTXSID30540782
    • DTXCID90491569
    • SCHEMBL15909554
    • EN300-332185
    • MDL: MFCD24394954
    • Inchi: InChI=1S/C5H9NO2/c1-3-2-5(3,6)4(7)8/h3H,2,6H2,1H3,(H,7,8)
    • InChI Key: WCSASARZTXJEJS-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 115.063328530g/mol
  • Monoisotopic Mass: 115.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.6
  • Topological Polar Surface Area: 63.3Ų

1-amino-2-methylcyclopropane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-332185-0.25g
1-amino-2-methylcyclopropane-1-carboxylic acid
91366-06-2
0.25g
$642.0 2023-09-04
Enamine
EN300-332185-1.0g
1-amino-2-methylcyclopropane-1-carboxylic acid
91366-06-2
1g
$0.0 2023-06-07
Enamine
EN300-332185-1g
1-amino-2-methylcyclopropane-1-carboxylic acid
91366-06-2
1g
$699.0 2023-09-04
Enamine
EN300-332185-10g
1-amino-2-methylcyclopropane-1-carboxylic acid
91366-06-2
10g
$3007.0 2023-09-04
Enamine
EN300-332185-5.0g
1-amino-2-methylcyclopropane-1-carboxylic acid
91366-06-2
5.0g
$4475.0 2023-02-23
Enamine
EN300-332185-10.0g
1-amino-2-methylcyclopropane-1-carboxylic acid
91366-06-2
10.0g
$6635.0 2023-02-23
Enamine
EN300-332185-0.05g
1-amino-2-methylcyclopropane-1-carboxylic acid
91366-06-2
0.05g
$587.0 2023-09-04
Enamine
EN300-332185-2.5g
1-amino-2-methylcyclopropane-1-carboxylic acid
91366-06-2
2.5g
$1370.0 2023-09-04
Enamine
EN300-332185-0.5g
1-amino-2-methylcyclopropane-1-carboxylic acid
91366-06-2
0.5g
$671.0 2023-09-04
Enamine
EN300-332185-0.1g
1-amino-2-methylcyclopropane-1-carboxylic acid
91366-06-2
0.1g
$615.0 2023-09-04

1-amino-2-methylcyclopropane-1-carboxylic acid Related Literature

Additional information on 1-amino-2-methylcyclopropane-1-carboxylic acid

Introduction to 1-amino-2-methylcyclopropane-1-carboxylic acid (CAS No. 91366-06-2)

1-amino-2-methylcyclopropane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 91366-06-2, is a significant compound in the field of chemical and pharmaceutical research. This cyclic amino acid derivative has garnered attention due to its unique structural properties and potential applications in various biochemical pathways. The compound features a cyclopropane ring substituted with an amino group at the 1-position and a methyl group at the 2-position, coupled with a carboxylic acid functionality at the 1-position. Such structural motifs make it a valuable intermediate in synthetic chemistry and a candidate for further exploration in drug discovery.

The cyclopropane ring is a notable feature in medicinal chemistry, as it introduces rigidity to the molecular framework, which can influence binding affinity and metabolic stability. The presence of both an amino and a carboxylic acid group allows for multiple functionalization possibilities, making 1-amino-2-methylcyclopropane-1-carboxylic acid a versatile building block for peptidomimetics and other bioactive molecules. Recent studies have highlighted its role in enzyme inhibition and as a precursor for more complex pharmacophores.

In the realm of agricultural science, derivatives of this compound have shown promise as plant growth regulators. The structural similarity to naturally occurring amino acids suggests that it may interact with plant hormone pathways, potentially leading to enhanced crop yields or stress resistance. Research in this area is ongoing, with particular focus on understanding the mechanism of action at the molecular level.

From a synthetic chemistry perspective, 1-amino-2-methylcyclopropane-1-carboxylic acid serves as an important intermediate in the preparation of more complex cyclic compounds. Its reactivity allows for further derivatization through various chemical transformations, including amidation, esterification, and alkylation. These modifications are crucial for tailoring the properties of the compound for specific applications, such as drug development or material science.

Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 1-amino-2-methylcyclopropane-1-carboxylic acid for potential therapeutic applications. By leveraging high-throughput virtual screening techniques, researchers can rapidly identify promising scaffolds for further experimental validation. This approach has accelerated the discovery process in drug development pipelines, making compounds like this one increasingly relevant in modern pharmaceutical research.

The biological activity of 1-amino-2-methylcyclopropane-1-carboxylic acid has also been explored in relation to enzyme inhibition. Preliminary studies suggest that it may interact with certain metalloenzymes or proteases, potentially modulating their activity. Such interactions could have implications in treating inflammatory diseases or metabolic disorders. Further investigation into its binding kinetics and thermodynamics is warranted to elucidate its mechanism of action.

In conclusion, 1-amino-2-methylcyclopropane-1-carboxylic acid (CAS No. 91366-06-2) is a multifaceted compound with significant potential across multiple domains of research and application. Its unique structural features make it a valuable tool in synthetic chemistry, while its biological activity positions it as a promising candidate for drug discovery and agricultural innovation. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge is likely to grow.

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